Ac-IEPD-AMC
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Overview
Description
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin, commonly referred to as Ac-IEPD-AMC, is a fluorogenic substrate used for the determination of protease activity. This compound undergoes hydrolysis to release the fluorescent product 7-amino-4-methylcoumarin, which emits a fluorescent signal under ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids (Ile, Glu, Pro, Asp) to a resin-bound peptide chain, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions. When exposed to specific proteases, the peptide bond between Asp and 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of proteases such as granzyme B or caspase 8. The reaction is carried out under physiological conditions, with optimal activity observed at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed
The major product formed from the hydrolysis of Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits strong fluorescence under ultraviolet light .
Scientific Research Applications
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is widely used in scientific research for the detection and quantification of protease activity. Its applications span various fields, including:
Mechanism of Action
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin exerts its effects through a hydrolysis reaction catalyzed by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Asp and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent product, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound include proteases such as granzyme B and caspase 8, which play crucial roles in apoptosis and immune responses .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AMC: Another fluorogenic substrate used for detecting caspase 3 activity.
Ac-LEHD-AMC: Used for detecting caspase 9 activity.
Ac-YVAD-AMC: Utilized for detecting caspase 1 activity.
Uniqueness
Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is unique due to its specificity for granzyme B and caspase 8, making it a valuable tool for studying these proteases in various biological contexts. Its strong fluorescence signal and high sensitivity further enhance its utility in research and diagnostic applications .
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHHBKPMUGLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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